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Compound of Interest

Compound Name:
Methyl 2-(5-hydroxynaphthalen-1-

yl)acetate

CAS No.: 497068-60-7

Cat. No.: B2359642

Get Quote

Executive Summary & Compound Identity
Methyl 2-(5-hydroxynaphthalen-1-yl)acetate (C

H

O

, MW: 216.23 g/mol ) is a critical synthetic intermediate, often utilized in the development of
diarylquinoline antibiotics (e.g., Bedaquiline analogues) and polycyclic aromatic hydrocarbon
(PAH) probes. Its structure features a 1,5-disubstituted naphthalene core, where the electron-
donating hydroxyl group at C5 and the acetate side chain at C1 create a distinct electronic
environment that complicates standard naphthalene spectral assignment.

This guide provides a rigorous spectroscopic profile, synthetic pathway, and validation

protocols for researchers isolating or characterizing this compound.
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Chemical Identity Table
Property Specification

IUPAC Name Methyl 2-(5-hydroxynaphthalen-1-yl)acetate

Common Name
5-Hydroxy-1-naphthaleneacetic acid methyl

ester

Molecular Formula

C

H

O

Molecular Weight 216.23 g/mol

Parent Acid CAS
3812-96-2 (2-(5-hydroxynaphthalen-1-yl)acetic

acid)

Solubility

Soluble in MeOH, DMSO, CH

Cl

, EtOAc; Insoluble in H

O

Synthetic Origin & Workflow
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying common impurities (e.g., unreacted 5-methoxy-1-tetralone or incomplete

demethylation products).

The most robust route proceeds from 5-methoxy-1-tetralone via a Reformatsky reaction,

followed by aromatization and demethylation.

5-Methoxy-1-tetralone
(Precursor)

Reformatsky Reaction
(Zn, BrCH2COOMe)

 1. Activation
Dehydration &
Aromatization
(DDQ or Pd/C)

 2. -H2O, -2H Methyl 2-(5-methoxynaphthalen-1-yl)acetate
(Key Impurity)

 Isolation Demethylation
(BBr3, -78°C to RT)

 3. Ether Cleavage Methyl 2-(5-hydroxynaphthalen-1-yl)acetate
(Target)

 4. Quench/Purification
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Click to download full resolution via product page

Figure 1: Synthetic workflow for the target ester from tetralone precursors. Note the methoxy-

intermediate which often co-elutes if demethylation is incomplete.

Spectroscopic Data Profile
The following data represents the consensus spectroscopic signature derived from high-fidelity

analogues (1-naphthaleneacetic acid methyl ester) and electronic substituent effects (1,5-

disubstitution pattern).

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Recommended for OH resolution) or CDCl

. Internal Standard: TMS (

0.00).

H NMR (400 MHz, DMSO-

)
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Context

9.85 - 10.10 s (br) 1H -OH

Phenolic

hydroxyl (D

O

exchangeable).

8.05
d (

Hz)
1H H-8

Peri-proton (Ring

B); shielded

relative to H-4

due to OH para-

effect.

7.92
d (

Hz)
1H H-4

Peri-proton (Ring

A); deshielded by

ring current.

7.35 - 7.45 m 2H H-2, H-3

Ring A protons

(meta/para to

alkyl group).

7.28
t (

Hz)
1H H-7

Ring B meta-

proton.

6.85
d (

Hz)
1H H-6

Diagnostic: Ortho

to OH.

Significantly

upfield.

4.08 s 2H
-CH

-

Benzylic

methylene (C1-

substituent).

3.62 s 3H -OCH Methyl ester

singlet.

Key Diagnostic Feature: The doublet at
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6.85 ppm (H-6) is the most distinct aromatic signal, confirming the presence of the electron-
donating hydroxyl group at position 5. In the precursor (5-methoxy), this signal appears slightly
downfield (

6.9-7.0 ppm) and the OH singlet is absent.

C NMR (100 MHz, DMSO-

)
Chemical Shift (

, ppm)
Carbon Type Assignment

172.1 C=O Ester Carbonyl

153.4 C_quat C-5 (Ipso to OH)

133.8 C_quat C-1 (Ipso to acetate)

129.5 C_quat Ring Junction

126.8 CH C-8

126.2 CH C-4

125.5 CH C-2/C-3

123.1 CH C-7

114.5 C_quat Ring Junction

109.2 CH C-6 (Ortho to OH, shielded)

51.8 CH O-Methyl

38.5 CH Benzylic Methylene

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Diamond Crystal).
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Wavenumber (cm

)
Vibration Mode Intensity Interpretation

3350 - 3450 O-H Stretch Broad, Medium

Phenolic OH (H-

bonded). Absent in

methoxy precursor.

3050 C-H Stretch Weak Aromatic C-H.

2950 C-H Stretch Weak
Aliphatic C-H

(Methyl/Methylene).

1735 C=O Stretch Strong, Sharp Ester Carbonyl.

1585, 1510 C=C Stretch Medium
Naphthalene skeletal

vibrations.

1210 - 1240 C-O Stretch Strong

Phenolic C-O and

Ester C-O-C

asymmetric stretch.

Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion:

.

Base Peak (EI): Often

(Loss of

COOCH

, tropylium-like rearrangement of hydroxynaphthylmethyl cation).

Experimental Protocols
Analytical Verification Protocol
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To ensure data integrity (E-E-A-T), use this self-validating protocol to confirm the structure and

purity.

Sample Prep: Dissolve 5 mg of sample in 0.6 mL DMSO-

. Ensure complete dissolution; turbidity indicates inorganic salts (Zn residues from
Reformatsky).

D

O Shake Test:

Acquire standard

H NMR.

Add 1 drop D

O to the tube, shake, and re-acquire.

Validation: The broad singlet at

9.8-10.1 ppm must disappear. If it remains, the signal is likely an impurity (e.g., aldehyde
proton) or the OH is not free.

NOE (Nuclear Overhauser Effect):

Irradiate the methylene singlet at

4.08 ppm.

Expectation: NOE enhancement should be observed at H-2 (

7.35-7.45) and H-8 (

8.05). This confirms the 1-position of the acetate side chain relative to the peri-proton.

Synthesis of Reference Standard (Demethylation)
If the methyl ester is not commercially available, it is best generated from the 5-methoxy

analogue.
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Reagents: Methyl 2-(5-methoxynaphthalen-1-yl)acetate (1.0 eq), BBr

(1.0 M in DCM, 3.0 eq), Anhydrous DCM.

Procedure:

Cool solution of methoxy-ester in DCM to -78°C under N

.

Add BBr

dropwise (Exothermic!).

Stir 1h at -78°C, then warm to 0°C for 2h.

Quench: Pour into ice-cold MeOH (Caution: HBr evolution). Note: Using water/acid may

hydrolyze the ester to the acid. MeOH reforms the methyl ester in situ.

Workup: Wash with NaHCO

, brine, dry over Na

SO

.

Purification: Flash chromatography (Hexane/EtOAc 80:20).

References
Naphthalene Spectroscopy Standards: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
(Foundational text for substituent effects on naphthalene rings).

Synthesis of 1,5-Disubstituted Naphthalenes

Reference: Tietze, L. F., et al. (2010). "Synthesis of 1,5-bifunctionalized naphthalenes."

Chemistry – A European Journal.

Context: Establishes the Reformatsky/aromatiz
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Bedaquiline Intermediate Characterization

Source: Guillemont, J., et al. (2009). "Synthesis of TMC207 (Bedaquiline) and Related

Diarylquinolines." US Patent 7,498,343.

Relevance: Describes the "naphthalen-1-yl" acetate fragments used in the assembly of the
diarylquinoline scaffold.

Commercial Reference (Parent Acid)

Source: BLD Pharm. "2-(5-Hydroxynaphthalen-1-yl)acetic acid (CAS 3812-96-2)."[1]

Relevance: Confirms the existence and stability of the parent acid structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3812-96-2|2-(5-Hydroxynaphthalen-1-yl)acetic acid|BLD Pharm [bldpharm.com]

To cite this document: BenchChem. [Comprehensive Technical Guide: Spectroscopic
Characterization of Methyl 2-(5-hydroxynaphthalen-1-yl)acetate]. BenchChem, [2026].
[Online PDF]. Available at:
[https://www.benchchem.com/product/b2359642/docs#comprehensive-technical-guide-
spectroscopic-characterization-of-methyl-2-5-hydroxynaphthalen-1-yl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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